![molecular formula C12H12N2O2S B1636494 {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid CAS No. 851468-02-5](/img/structure/B1636494.png)
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
説明
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, commonly known as MITA, is a thioester derivative of imidazole. It is a synthetic compound that has shown potential in various scientific research applications. The purpose of
作用機序
Target of Action
Compounds containing the imidazole moiety are known to interact with a wide range of biological targets .
Mode of Action
Imidazole derivatives are known for their diverse biological and clinical applications, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Indole derivatives, which are structurally similar to imidazole derivatives, are known to be involved in the degradation of tryptophan in higher plants .
Result of Action
Imidazole derivatives are known for their diverse biological and clinical applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can affect the activity of acetic acid, a compound structurally similar to 2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid .
実験室実験の利点と制限
MITA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a low toxicity profile. However, its use in animal studies may be limited due to its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on MITA. One potential area of study is the development of novel MITA derivatives that have improved solubility and bioavailability. Additionally, the use of MITA in combination with other immunotherapies and chemotherapies should be explored to enhance its antitumor activity. Finally, the role of MITA in the modulation of the gut microbiome and its potential use in the treatment of autoimmune diseases should also be investigated.
Conclusion:
In conclusion, MITA is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action involves the activation of the STING pathway, leading to the production of type I interferons and proinflammatory cytokines. MITA has several advantages for use in lab experiments, including its stability and low toxicity profile. However, its use in animal studies may be limited due to its poor solubility and bioavailability. There are several future directions for research on MITA, including the development of novel derivatives and the exploration of its use in combination with other therapies.
科学的研究の応用
MITA has been found to have potential therapeutic applications in various scientific research areas. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, MITA has been found to stimulate the immune system by activating the STING pathway, which can be utilized in the development of vaccines and immunotherapies.
特性
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFBTXRNIOGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



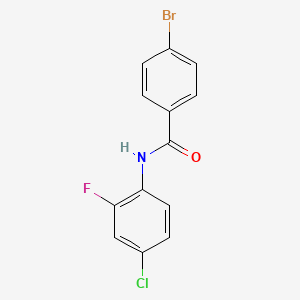
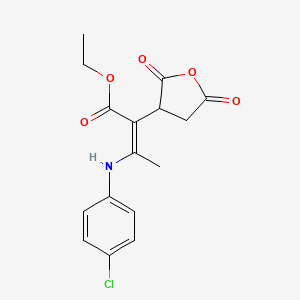

![[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol](/img/structure/B1636424.png)

![Tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate](/img/structure/B1636437.png)
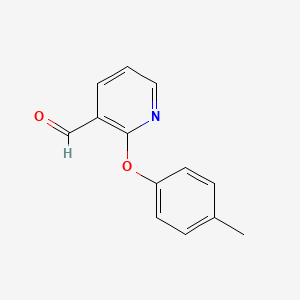


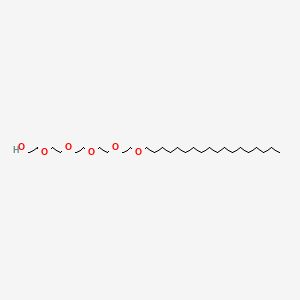
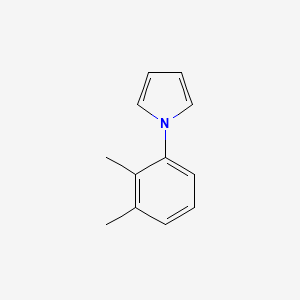
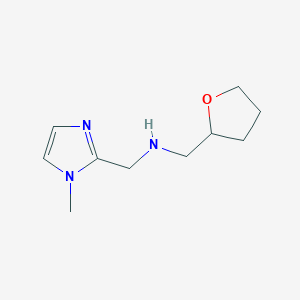
![Benzo[b]thiophen-2-ylmethyl-ethyl-amine](/img/structure/B1636496.png)
![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)